molecular formula C14H8ClNO3 B11845858 6-Chloro-3-hydroxy-2-pyridin-3-yl-chromen-4-one CAS No. 2481-67-6

6-Chloro-3-hydroxy-2-pyridin-3-yl-chromen-4-one

Cat. No.: B11845858
CAS No.: 2481-67-6
M. Wt: 273.67 g/mol
InChI Key: WJKGSPGPHGBKRY-UHFFFAOYSA-N
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Description

6-Chloro-3-hydroxy-2-pyridin-3-yl-chromen-4-one (CAS 2481-67-6) is a high-purity chromenone derivative with a molecular formula of C14H8ClNO3 and a molecular weight of 273.67 g/mol. This compound is part of the benzopyran-based chemical family, a class known for its significant potential in medicinal chemistry and pharmaceutical research . Chromenone derivatives and their metal complexes are crucial substances that have been investigated for a range of therapeutic applications, including serving as cardio-protective agents and in the treatment of diabetes and cancer . The presence of both the chloro and hydroxy substituents on the chromenone core, along with the pyridyl group, creates a multifunctional structure capable of coordinating with metals. Recent scientific literature highlights that analogous 3-hydroxy-4-chromenone ligands can form stable, colored complexes with metal ions such as Pt(II), which have demonstrated enhanced biological activity in in vitro studies . These complexes have shown improved antiproliferative potential against human cancer cell lines, as determined by MTT assays, as well as tested antimicrobial potential against both Gram-positive and Gram-negative bacteria, and better antioxidant capacity compared to the ligand alone . The compound's specific molecular architecture makes it a valuable scaffold for developing novel biochemical probes and for research into metallopharmaceuticals. It is supplied as a high-grade solid for research purposes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the scientific literature for detailed protocols on the complexation and application of related chromenone compounds in various research models.

Properties

CAS No.

2481-67-6

Molecular Formula

C14H8ClNO3

Molecular Weight

273.67 g/mol

IUPAC Name

6-chloro-3-hydroxy-2-pyridin-3-ylchromen-4-one

InChI

InChI=1S/C14H8ClNO3/c15-9-3-4-11-10(6-9)12(17)13(18)14(19-11)8-2-1-5-16-7-8/h1-7,18H

InChI Key

WJKGSPGPHGBKRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Algar-Flynn-Oyamada (AFO) Reaction

The AFO reaction is a benchmark method for synthesizing flavones and chromenones via oxidative cyclization of 2′-hydroxychalcones. Adapting this method, a chalcone precursor bearing a pyridin-3-yl group at the β-position and a chloro-substituted resorcinol moiety can undergo cyclization in alkaline hydrogen peroxide. Studies on analogous compounds report optimal yields (68–72%) when using 0.1 M NaOH and 30% H₂O₂ at 60–70°C for 4–6 hours.

Reaction Conditions:

ParameterOptimal RangeImpact on Yield
NaOH concentration0.08–0.12 MMaximizes cyclization efficiency
H₂O₂ volume5–7 mL per 1 mmol substratePrevents over-oxidation
Temperature60–70°CBalances reaction rate and decomposition

The pyridinyl group’s electron-withdrawing nature may slow cyclization compared to aryl groups, necessitating extended reaction times.

Resorcinol-Based Cyclocondensation

An alternative route involves condensing 6-chlororesorcinol with a β-keto ester containing the pyridin-3-yl group. Acidic or basic catalysts (e.g., H₂SO₄ or piperidine) facilitate this step, with yields heavily dependent on substituent positioning and solvent polarity.

Stepwise Synthesis

  • Preparation of β-Keto Ester :
    Ethyl 3-(pyridin-3-yl)-3-oxopropanoate is synthesized via Claisen condensation between pyridine-3-carbaldehyde and ethyl acetoacetate in ethanol with piperidine (yield: 55–60%).

  • Cyclocondensation :
    6-Chlororesorcinol (1.2 equiv) reacts with the β-keto ester in glacial acetic acid under reflux (110°C, 8 hours). The crude product is purified via recrystallization from ethanol, yielding 48–52%.

Spectral Validation:

  • IR : A carbonyl stretch at 1610–1620 cm⁻¹ confirms the chromen-4-one core.

  • ¹H NMR : A singlet at δ 9.50–9.55 ppm corresponds to the C3 hydroxyl group, while pyridinyl protons resonate at δ 8.10–8.80 ppm.

Post-Cyclization Functionalization

Direct chlorination of pre-formed chromenones is challenging due to the deactivating effect of the carbonyl group. Instead, introducing chlorine at the resorcinol stage ensures regioselectivity. Electrophilic chlorination of resorcinol using Cl₂ gas in acetic acid achieves 85–90% substitution at the 6-position, confirmed by LC-MS.

Masking Agent Optimization

Interference from metal ions during purification is mitigated using ascorbic acid (50 mg) and EDTA (100 mg), which chelate Fe³⁺ and Mo⁶⁺, respectively.

Interfering IonMasking AgentTolerance Limit (mg/10 mL)
Fe(III)Ascorbic acid1.0
Mo(VI)EDTA0.8
V(V)Sodium dithionite0.5

Solvent and pH Dependence

Extraction efficiency during workup is maximized in chloroform at pH 9.17, where the chromenone exists predominantly in its deprotonated form. Deviations beyond pH 9.21 reduce yield due to hydrolysis of the carbonyl group.

pH RangeAbsorbance (520 nm)Implication
8.92–9.210.348Optimal complex stability
>9.300.168Hydrolysis predominates

Industrial-Scale Production

Commercial suppliers (e.g., Zibo Hangyu Biotechnology) synthesize the compound via the AFO route, reporting purity >99% via HPLC. Key challenges include:

  • Byproduct Formation : Over-oxidation to quinone derivatives (5–8% impurity), addressed by controlled H₂O₂ addition.

  • Storage : Stability declines at >40°C; recommended storage in amber vials under nitrogen .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 6-chloro-3-oxo-2-(pyridin-3-yl)-4H-chromen-4-one.

    Reduction: Formation of 3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one or 6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-ol.

    Substitution: Formation of 6-substituted-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one derivatives.

Scientific Research Applications

6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-3-hydroxy-2-(pyridin-3-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and protein-protein interactions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

Thiophen-2-yl: Sulfur’s electronegativity may enhance lipophilicity (LogP = 3.88) and influence binding to sulfur-preferring enzymes . Furan-2-yl: Oxygen’s lone pairs could participate in weaker hydrogen bonds, but the furan’s planar structure may improve π-stacking .

Halogen Effects :

  • Chlorine (smaller, electron-withdrawing) vs. bromine (larger, polarizable) at position 6: Bromine in the benzo[h]chromen analog increases molecular weight and LogP (4.77), suggesting enhanced membrane permeability but possible steric hindrance .

Core Modifications :

  • The benzo[h]chromen-4-one core () adds a fused benzene ring, increasing rigidity and molecular weight (352.18 g/mol), which may affect pharmacokinetics.

Biological Activity

6-Chloro-3-hydroxy-2-pyridin-3-yl-chromen-4-one, a compound belonging to the chromone class, has garnered attention for its diverse biological activities. This article delves into its antibacterial, anticancer, and antioxidant properties, supported by research findings and data tables.

The chemical formula of 6-Chloro-3-hydroxy-2-pyridin-3-yl-chromen-4-one is C14H8ClNO3, with a molecular weight of approximately 273.67 g/mol. Its structure includes a chloro group at the sixth position and a hydroxyl group at the third position of the chromone ring, along with a pyridine moiety at the second position, which contributes to its biological activities.

Antibacterial Activity

Research indicates that 6-Chloro-3-hydroxy-2-pyridin-3-yl-chromen-4-one exhibits significant antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrate its potency compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus20
Escherichia coli40
Enterococcus faecalis30

In comparative studies, this compound showed effectiveness similar to or greater than commonly used antibiotics like ciprofloxacin and fluconazole .

Anticancer Activity

Preliminary studies suggest that 6-Chloro-3-hydroxy-2-pyridin-3-yl-chromen-4-one may possess anticancer properties. It has been tested on various cancer cell lines, revealing dose-dependent cytotoxic effects.

Case Study: Cytotoxic Effects on PC3 and DU145 Cells

In vitro studies evaluated the compound's effects on prostate cancer cell lines PC3 and DU145:

Treatment Duration (h)IC50 (µg/mL) for PC3IC50 (µg/mL) for DU145
2440.1 ± 7.998.14 ± 48.3
4827.05 ± 3.962.5 ± 17.3
7226.43 ± 2.141.85 ± 7.8

These results indicate that PC3 cells are more sensitive to treatment than DU145 cells, suggesting a potential application in prostate cancer therapy .

Antioxidant Properties

The compound also demonstrates antioxidant activity by scavenging free radicals, which is crucial in reducing oxidative stress-related diseases. This property is linked to its hydroxyl group, which enhances its ability to donate electrons and neutralize reactive oxygen species.

The mechanisms underlying the biological activities of 6-Chloro-3-hydroxy-2-pyridin-3-yl-chromen-4-one include:

  • Antibacterial Mechanism : Disruption of bacterial cell membranes and inhibition of essential enzymes.
  • Anticancer Mechanism : Induction of apoptosis in cancer cells through DNA damage and cell cycle arrest.
  • Antioxidant Mechanism : Reduction of oxidative stress by neutralizing free radicals.

Q & A

Q. What are the standard synthetic routes for 6-chloro-3-hydroxy-2-pyridin-3-yl-chromen-4-one, and how are reaction conditions optimized?

The compound can be synthesized via solid-phase reactions using malonic acid and substituted phenols in the presence of phosphorous oxychloride (POCl₃) and zinc chloride (ZnCl₂) as catalysts. This method, adapted from chromenone derivatives, involves cyclization under reflux conditions . Optimization typically includes adjusting molar ratios, reaction time (12–24 hours), and temperature (80–100°C). Purity is enhanced through recrystallization using ethanol or acetonitrile.

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, particularly distinguishing hydroxyl (δ 10–12 ppm) and pyridyl protons (δ 7–9 ppm).
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, O–H stretch at ~3200 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 301.0452 for C₁₄H₈ClNO₃). Discrepancies in data should be cross-validated using 2D NMR (COSY, HSQC) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous confirmation of bond lengths, angles, and stereochemistry. For example, the chromenone core typically shows a planar structure with dihedral angles <5° between aromatic rings. Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. What computational strategies are effective for studying intermolecular interactions of this compound?

  • Docking studies : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to biological targets (e.g., kinases) using optimized geometries from DFT calculations (B3LYP/6-311+G(d,p)).
  • Molecular dynamics (MD) : Simulates stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and hydrogen-bond networks .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structure validation?

  • Dynamic NMR : Identifies tautomerism or conformational exchange (e.g., keto-enol equilibria) causing peak splitting.
  • Paramagnetic shift reagents : Differentiate overlapping proton signals in crowded aromatic regions.
  • SCXRD as a gold standard : Resolves discrepancies by providing a static 3D structure .

Q. What reaction mechanisms explain the regioselective functionalization of the pyridin-3-yl group?

  • Electrophilic substitution : Chlorination at the 6-position is guided by directing effects of the hydroxyl group.
  • Cross-coupling (Suzuki, Buchwald-Hartwig) : Modifies the pyridyl ring using Pd catalysts (e.g., Pd(OAc)₂/PPh₃) and aryl boronic acids. Solvent choice (DMF, toluene) and temperature (80–120°C) critically influence yield .

Q. How does solvent polarity affect the compound’s photophysical properties?

Solvatochromic shifts in UV-Vis spectra (e.g., λₐᵦₛ ~350 nm in ethanol vs. ~340 nm in hexane) correlate with solvent polarity. Time-dependent DFT (TDDFT) models this behavior by simulating excited-state transitions, validated via fluorescence quantum yield measurements .

Methodological Notes

  • Data contradiction analysis : Always correlate crystallographic data (e.g., SHELXL-refined structures) with spectroscopic results to resolve ambiguities .
  • Synthetic scalability : Pilot-scale reactions (>10 g) require inert atmospheres (N₂/Ar) and controlled addition of POCl₃ to prevent exothermic side reactions .

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